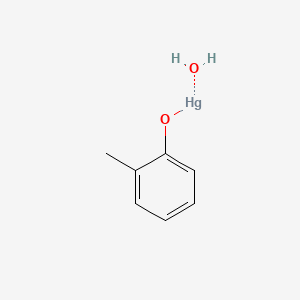

Mercury, (cresolato)hydroxy-

Description

"Mercury, (cresolato)hydroxy-" is an organomercury compound characterized by a mercury atom bonded to a hydroxy (-OH) group and a cresolato ligand (a methylphenol derivative). The cresolato group introduces aromatic and methyl substituents, influencing the compound’s reactivity, solubility, and biological interactions. Historically, organomercury compounds like phenylmercury salts and thimerosal were used as antiseptics or preservatives due to their bacteriostatic properties . However, cresolato derivatives may have niche applications in organic synthesis or specialized industrial processes, though their use is likely restricted under modern regulations due to mercury’s toxicity .

Properties

CAS No. |

12379-66-7 |

|---|---|

Molecular Formula |

C7H10HgO2 |

Molecular Weight |

326.747 |

IUPAC Name |

mercury;2-methylphenol;hydrate |

InChI |

InChI=1S/C7H8O.Hg.H2O/c1-6-4-2-3-5-7(6)8;;/h2-5,8H,1H3;;1H2 |

InChI Key |

AAEPWWOVVBWACE-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1O.O.[Hg] |

Synonyms |

Hydroxymercury cresol |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Mercury Compounds

| Compound | Molecular Weight (g/mol) | Solubility | LD₅₀ (Rat, oral) | Applications |

|---|---|---|---|---|

| Mercury, (cresolato)hydroxy-* | ~400 (estimated) | Low (lipophilic) | Not reported | Research/niche industrial† |

| Methylmercury chloride | 251.09 | High in lipids | 58 mg/kg | Environmental pollutant |

| Phenylmercury acetate | 336.74 | Moderate in ethanol | 40 mg/kg | Former preservative |

| Mercuric chloride | 271.52 | High in water | 37 mg/kg | Disinfectant, catalyst |

| Sodium p-hydroxymercuribenzoate | 404.78 | High in water | 25 mg/kg | Enzyme inhibitor |

*Estimated based on structural analogs ; †Assumed due to regulatory constraints .

Table 2: Regulatory Status (Minamata Convention)

| Compound | Restricted Use | Environmental Monitoring Required |

|---|---|---|

| Mercury, (cresolato)hydroxy- | Yes | Yes (as organomercury) |

| Methylmercury | Yes | Yes |

| Mercuric chloride | Yes | Limited |

Q & A

Q. What frameworks (e.g., PICO, FINER) are most effective for structuring hypothesis-driven studies on Mercury (cresolato)hydroxy-?

- Methodological Guidance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with Minamata Convention priorities. For mechanistic studies, use PICO (Population: target organisms/systems; Intervention: mercury exposure; Comparison: control species; Outcome: speciation/toxicity endpoints). Pre-register hypotheses to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.